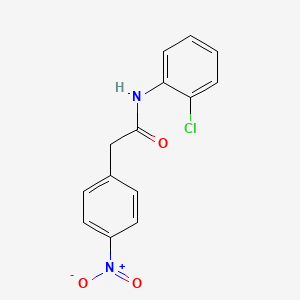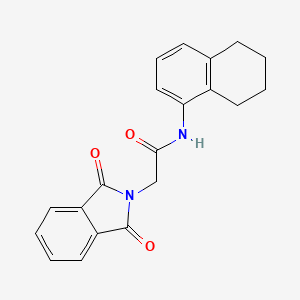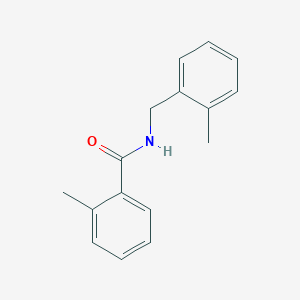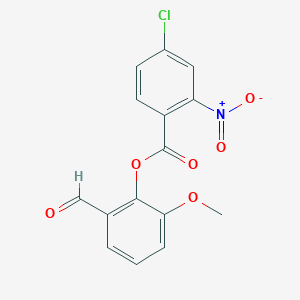![molecular formula C14H9BrN2OS B5776477 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as BRD6894, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD6894 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Scientific Research Applications
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, it has been shown to improve cardiac function in animal models of heart failure.
Mechanism of Action
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to regulate gene expression. 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one inhibits the binding of BET proteins to acetylated histones, thereby blocking the recruitment of transcriptional machinery and leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to improve cardiac function by reducing cardiac fibrosis and improving angiogenesis.
Advantages and Limitations for Lab Experiments
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for BET proteins. It has been shown to have potent activity in vitro and in vivo, making it a promising candidate for further development. However, there are also limitations to using 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. In addition, there is a need to identify biomarkers that can predict the response to 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one treatment, which can help to personalize treatment and improve patient outcomes. Overall, 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has great potential as a therapeutic agent, and further research is needed to fully explore its applications.
Synthesis Methods
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one can be synthesized using a one-pot reaction method, as described by researchers at the University of Oxford. The synthesis involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 2-aminothiophenol in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and triethylamine to form 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one.
properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-5-6-13(16-7-9)17-8-12-14(18)10-3-1-2-4-11(10)19-12/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMXCXWCYZAOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=NC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(5-bromopyridin-2-yl)imino]methyl}-1-benzothiophene-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)


![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)


![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
